((4-Iodophenyl)ethynyl)trimethylsilane is an organosilicon compound primarily used as a building block in organic synthesis. [, , , , ] Its value arises from the presence of both a trimethylsilyl-protected alkyne and an iodine atom, which can participate in various coupling reactions. This versatility allows for the introduction of diverse functionalities into complex molecules, making it a valuable reagent in materials science, supramolecular chemistry, and other research areas.
The compound is classified under organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon. It is often used in synthetic organic chemistry due to its reactivity and ability to participate in various chemical transformations. The presence of iodine enhances its reactivity, making it suitable for nucleophilic substitution and coupling reactions.
((4-Iodophenyl)ethynyl)trimethylsilane can be synthesized through a reaction between trimethylsilyl iodide and arylacetylene. The typical method involves:
This method allows for the selective formation of ((4-Iodophenyl)ethynyl)trimethylsilane while minimizing side reactions.
The molecular structure of ((4-Iodophenyl)ethynyl)trimethylsilane features a phenyl ring substituted with an iodine atom and an ethynyl group attached to a trimethylsilyl moiety. The structural formula can be represented as follows:
((4-Iodophenyl)ethynyl)trimethylsilane participates in several key chemical reactions:
The mechanism of action for ((4-Iodophenyl)ethynyl)trimethylsilane involves several steps during its participation in chemical reactions:
The trimethylsilyl group plays a crucial role by providing stability and protecting the ethynyl group from premature reactions.
((4-Iodophenyl)ethynyl)trimethylsilane has diverse applications across various fields:
((4-Iodophenyl)ethynyl)trimethylsilane possesses the molecular formula C₁₁H₁₃ISi and a calculated molecular weight of 300.21 g/mol [3] [5]. The core structure consists of a para-iodinated benzene ring directly conjugated to an ethynyl group (–C≡C–) terminated by a trimethylsilyl (TMS) moiety. This arrangement creates a linear, rod-like molecular geometry extending from the silicon atom through the triple bond to the iodine-substituted aromatic system. The TMS group functions as both a steric protector for the terminal alkyne and a modulator of electronic density within the conjugated system.
Systematic naming follows IUPAC conventions, designating the trimethylsilyl ethynyl unit as the principal substituent on the iodobenzene ring. The primary name, ((4-Iodophenyl)ethynyl)trimethylsilane, precisely describes this connectivity. Alternative nomenclature reflects different naming priorities:
The canonical SMILES representation (CSi(C)C#Cc1ccc(I)cc1) encodes the molecular connectivity: the trimethylsilyl group (CSi(C)) attached via a triple bond (C#C) to the para-position of the iodobenzene ring (c1ccc(I)cc1) [1] [6]. The InChIKey identifier (WOOFAKCCTQIPLK-UHFFFAOYSA-N) provides a unique, hashed representation of the standard InChI descriptor, enabling precise database searches and electronic structure referencing [1] [3]. This compound is registered under several chemical database identifiers, including ChemSpider ID 9983390, MDL number MFCD04974026, and Reaxys Registry Number 4308382 [3] [5].
Table 1: Systematic and Common Nomenclature of ((4-Iodophenyl)ethynyl)trimethylsilane
Nomenclature Type | Name |
---|---|
IUPAC Name | ((4-Iodophenyl)ethynyl)trimethylsilane |
Substitutive Naming | 1-Iodo-4-[(trimethylsilyl)ethynyl]benzene |
Index Name | Benzene, 1-iodo-4-[2-(trimethylsilyl)ethynyl]- |
Common Synonyms | 4-Iodophenyl(trimethylsilyl)acetylene; |
Trimethylsilyl ethynyl-4-iodobenzene; | |
[2-(4-Iodophenyl)ethynyl]trimethylsilane |
Organosilicon chemistry emerged as a distinct field following Charles Friedel and James Crafts' seminal 1863 synthesis of tetraethylsilane from tetrachlorosilane and diethylzinc [8]. This foundational work demonstrated feasible carbon-silicon bond formation, challenging earlier assumptions about silicon's inertness in organic systems. The field matured significantly under Frederic Stanley Kipping in the early 20th century, whose systematic investigations of silicon-carbon bonds—particularly using Grignard reagents to synthesize alkylsilanes and arylsilanes—established core synthetic methodologies and coined the term "silicone" [8]. Kipping's exploration of silicone oligomers and polymers laid groundwork for industrial silicone production, though the specific chemistry of alkynylsilanes like ((4-Iodophenyl)ethynyl)trimethylsilane developed later.
The commercial viability of organosilicon compounds dramatically increased with Eugene G. Rochow's 1945 discovery of the Direct Process (Müller-Rochow process), enabling efficient large-scale production of methylchlorosilanes from silicon metal and methyl chloride catalyzed by copper [8]. This breakthrough facilitated accessible synthesis of precursors like trimethylsilyl acetylene, essential for preparing compounds such as ((4-Iodophenyl)ethynyl)trimethylsilane. While trimethylsilyl-protected alkynes were initially investigated as stable equivalents to volatile terminal acetylenes, their unique reactivity patterns—particularly in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling)—became apparent in the 1970s-1980s. The incorporation of an iodoaryl substituent created bifunctional building blocks capable of sequential transformations, positioning ((4-Iodophenyl)ethynyl)trimethylsilane as a strategic intermediate for constructing extended π-conjugated systems relevant to materials science.
((4-Iodophenyl)ethynyl)trimethylsilane presents as a solid under ambient conditions with a defined melting point range of 66–70°C [1] [6]. This moderate melting point reflects a balance between crystalline packing of the planar iodobenzene moiety and the steric disruption introduced by the bulky trimethylsilylethynyl group. Commercial samples are typically available at ≥95% to 97% purity, with minor impurities likely consisting of desilylated species or diiodobenzene derivatives from incomplete synthesis [1] [3].
The compound exhibits significant light sensitivity, necessitating storage at 2–8°C protected from light to prevent degradation, likely involving radical-mediated deiodination or silyl group cleavage [3]. Despite this photosensitivity, it demonstrates good thermal stability below its melting point. As a combustible solid (Storage Class Code 11), it requires careful handling away from ignition sources [1] [6].
The molecular structure incorporates two key functional groups with contrasting electronic properties: the electron-withdrawing iodo substituent on the aromatic ring and the electron-donating ethynyltrimethylsilane group. This push-pull configuration subtly polarizes the benzene π-system, potentially influencing its reactivity in electrophilic substitutions or metalation reactions. The TMS-ethynyl moiety provides steric protection for the alkyne while maintaining the option for facile deprotection to generate terminal alkynes under mild basic or fluoride conditions.
Table 2: Key Physicochemical Properties of ((4-Iodophenyl)ethynyl)trimethylsilane
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₃ISi | [3] [5] |
Molecular Weight | 300.21 g/mol | [2] [3] |
Physical State | Solid | [1] [3] |
Melting Point | 66–70 °C (literature value) | [1] [6] |
Purity (Typical) | 95.0% – 97.0% | [1] [2] [3] |
Storage Conditions | 2–8°C, protected from light | [3] |
WGK Classification | 3 (Severe water hazard) | [1] [3] |
Sensitivity | Light sensitive | [3] |
The compound's hydrophobic character arises from the non-polar trimethylsilyl group and aromatic ring, resulting in low water solubility—a characteristic shared with most organosilicon compounds [8]. This property necessitates organic solvents (e.g., THF, DCM, toluene) for handling and reactions. Its environmental hazard profile includes classification as WGK 3, indicating a severe hazard to aquatic life with potential long-term effects (H413 hazard statement) [1] [3]. The rotatable bond count is limited to two (primarily the Si–C≡ and ≡C–C(aryl) bonds), contributing to relative conformational rigidity [3]. Computational descriptors indicate low topological polar surface area (0 Ų) and high lipophilicity (XLogP3 ≈ 5.5, estimated), consistent with its hydrophobic behavior [3]. These physicochemical properties collectively define its handling requirements and reactivity patterns in synthetic applications.
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